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molecular formula C12H15NO5S B8435438 Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate

Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate

Cat. No. B8435438
M. Wt: 285.32 g/mol
InChI Key: WGUATYIQDOSEIV-UHFFFAOYSA-N
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Patent
US07232930B2

Procedure details

4-[(methylsulfonyl)amino]γ-oxobenzenebutanoic acid IIe, (125 g, 0.46 mol) was placed in a flask with 2.5 L of methanol, and 4.6 g of concentrated sulfuric acid (0.047 mol) was added. The slurry was heated to 60° C. for 4 hr, during this period the solids went into solution. After 4 hrs, an aliquot was removed to monitor completion by HPLC. The reaction was determined complete when NMT 2% of the starting material remained. The solution was cooled to 21° C., allowing the product to crystallize. The slurry was cooled to 0° C., and the product was collected by filtration. The filter cake was washed with a mixture of 375 ml of methanol and 12.5 ml of triethylamine (×2), followed by 375 mL of methanol. The title product was obtained in 92% yield (99 area %). Melting point 181-183° C. 1H NMR (400 MHz, DMSO-d6) δ 10.32 (s, 1H), 7.95 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.8 Hz, 2H), 3.58 (s, 3H), 3.2(s, 1H), 3.24 (t, J=6.4 Hz, 2H), 3.1 (s, 3H), 2.63 (t, J=6.4 Hz, 2H); 13C NMR (100 MHz, DMSO-d6) δ C 196.8, 172.8, 143.0, 131.0; CH 129.6, 117.5; CH2 32.7, 27.6; CH3 51.3, 39.8; MS m/z calcd for C12H14NO5S 284.31 (M−H)+; found 284.00 (M−H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:18])[CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:8][CH:7]=1)(=[O:4])=[O:3].S(=O)(=O)(O)O.[CH3:24]O>>[CH3:24][O:16][C:15](=[O:17])[CH2:14][CH2:13][C:12](=[O:18])[C:9]1[CH:8]=[CH:7][C:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
Name
Quantity
4.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.5 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
an aliquot was removed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 21° C.
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with a mixture of 375 ml of methanol and 12.5 ml of triethylamine (×2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CCC(C1=CC=C(C=C1)NS(=O)(=O)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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